molecular formula C32H26O2 B3274530 Anthracene, 9,10-bis[2-(4-methoxyphenyl)ethenyl]- CAS No. 60949-09-9

Anthracene, 9,10-bis[2-(4-methoxyphenyl)ethenyl]-

Cat. No.: B3274530
CAS No.: 60949-09-9
M. Wt: 442.5 g/mol
InChI Key: VQBOLXYNPLCQBJ-YHARCJFQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthracene, 9,10-bis[2-(4-methoxyphenyl)ethenyl]-: is an organic compound with the molecular formula C28H22O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two 4-methoxyphenyl groups attached to the 9 and 10 positions of the anthracene core. This compound is known for its unique photophysical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anthracene, 9,10-bis[2-(4-methoxyphenyl)ethenyl]- typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. For instance, the Suzuki coupling reaction involves the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Anthracene, 9,10-bis[2-(4-methoxyphenyl)ethenyl]- .

Chemical Reactions Analysis

Types of Reactions: Anthracene, 9,10-bis[2-(4-methoxyphenyl)ethenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Anthracene, 9,10-bis[2-(4-methoxyphenyl)ethenyl]- is used as a building block in the synthesis of various organic compounds. Its unique photophysical properties make it valuable in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Biology and Medicine: In biological research, this compound is used as a fluorescent probe due to its strong fluorescence emission. It is also explored for its potential use in photodynamic therapy for cancer treatment .

Industry: In the industrial sector, Anthracene, 9,10-bis[2-(4-methoxyphenyl)ethenyl]- is used in the production of high-performance materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Anthracene, 9,10-bis[2-(4-methoxyphenyl)ethenyl]- involves its interaction with molecular targets through its aromatic core and methoxyphenyl groups. These interactions can lead to various photophysical effects, including fluorescence and phosphorescence. The compound’s ability to absorb and emit light is attributed to its conjugated π-electron system, which allows for efficient energy transfer and emission .

Comparison with Similar Compounds

  • 9,10-Bis(phenylethynyl)anthracene
  • 9,10-Bis(4-phenyl)anthracene
  • 9,10-Bis(4-methoxyphenyl)anthracene

Comparison: Anthracene, 9,10-bis[2-(4-methoxyphenyl)ethenyl]- is unique due to the presence of methoxy groups, which enhance its photophysical properties compared to other similar compounds. The methoxy groups increase the compound’s fluorescence quantum yield and stability, making it more suitable for applications in optoelectronics and biological imaging .

Properties

IUPAC Name

9,10-bis[(E)-2-(4-methoxyphenyl)ethenyl]anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26O2/c1-33-25-17-11-23(12-18-25)15-21-31-27-7-3-5-9-29(27)32(30-10-6-4-8-28(30)31)22-16-24-13-19-26(34-2)20-14-24/h3-22H,1-2H3/b21-15+,22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBOLXYNPLCQBJ-YHARCJFQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=C3C(=C(C4=CC=CC=C24)/C=C/C5=CC=C(C=C5)OC)C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Anthracene, 9,10-bis[2-(4-methoxyphenyl)ethenyl]-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Anthracene, 9,10-bis[2-(4-methoxyphenyl)ethenyl]-
Reactant of Route 3
Reactant of Route 3
Anthracene, 9,10-bis[2-(4-methoxyphenyl)ethenyl]-
Reactant of Route 4
Reactant of Route 4
Anthracene, 9,10-bis[2-(4-methoxyphenyl)ethenyl]-
Reactant of Route 5
Reactant of Route 5
Anthracene, 9,10-bis[2-(4-methoxyphenyl)ethenyl]-
Reactant of Route 6
Reactant of Route 6
Anthracene, 9,10-bis[2-(4-methoxyphenyl)ethenyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.